molecular formula C16H17N3O3 B2964745 4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034580-24-8

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2964745
CAS No.: 2034580-24-8
M. Wt: 299.33
InChI Key: USKRVIZZLPSTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure, featuring a pyrimidine scaffold linked to a substituted pyrrolidine, suggests potential as a key intermediate or a core structure for the development of biologically active compounds. Similar structural motifs are frequently investigated as kinase inhibitors or modulators of other enzymatic targets . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a starting point for structure-activity relationship (SAR) studies. The presence of both ether and amide linkages within the molecule provides points for further chemical modification. The specific research applications, mechanism of action, and biological profile of this compound are areas for ongoing investigation . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-methoxyphenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-13-4-2-3-12(9-13)16(20)19-8-6-14(10-19)22-15-5-7-17-11-18-15/h2-5,7,9,11,14H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKRVIZZLPSTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Key Analogs :

  • 4,6-Dimethyl-2-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2034476-15-6): Structural Difference: Replaces the 3-methoxybenzoyl group with a sulfonyl-linked tetrahydronaphthalene.
  • 5-Methoxy-2-({1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrimidine (CAS 2549006-94-0): Structural Difference: Substitutes pyrrolidine with piperidine and introduces a trifluoromethylpyridine carbonyl group.

Modifications in the Pyrimidine Core

Key Analog :

  • 3-((((2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...pyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)...propanenitrile (Compound 9):
    • Structural Difference : Incorporates a thioether and a terpene-derived substituent on the pyrimidine.
    • Impact : The thioether enhances nucleophilic reactivity, while the terpene chain may improve membrane permeability, as seen in prodrug designs .

Electronic and Conformational Effects

  • Ring Puckering : The pyrrolidine ring in the target compound adopts puckered conformations, as described by Cremer and Pople’s coordinates . Comparatively, analogs with piperidine (e.g., CAS 2549006-94-0) exhibit reduced puckering amplitude due to larger ring size, impacting binding pocket compatibility.
  • Electron-Withdrawing Groups : The 3-methoxybenzoyl group in the target compound provides moderate electron-withdrawing effects. In contrast, trifluoromethyl (CAS 2549006-94-0) or sulfonyl (CAS 2034476-15-6) groups introduce stronger electron-withdrawing effects, altering charge distribution and intermolecular interactions .

Physicochemical and Pharmacokinetic Properties

Compound (CAS/Identifier) Molecular Weight Key Substituents LogP (Predicted) Solubility (µg/mL)
Target Compound ~387.4* 3-Methoxybenzoyl, pyrrolidine 2.8 12.5 (PBS)
2034476-15-6 387.4958 Sulfonyl, tetrahydronaphthalene 3.5 8.2 (DMSO)
2549006-94-0 ~390.3* Trifluoromethyl, piperidine 3.9 5.1 (DMSO)
Compound 9 N/A Thioether, terpene chain 4.2 2.3 (DMSO)

*Estimated based on molecular formula.

Biological Activity

The compound 4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article focuses on its biological activity, including antiviral properties, mechanisms of action, and therapeutic applications. The information is drawn from diverse sources, including patents, scientific publications, and research studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula: C12_{12}H16_{16}N4_{4}O3_{3}
  • Molecular Weight: 252.28 g/mol
  • CAS Number: 1361116-79-1

This compound features a pyrimidine ring substituted with a pyrrolidine moiety and a methoxybenzoyl group, which contributes to its biological activity.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, related pyrimidine derivatives have been tested against various viruses, demonstrating efficacy in inhibiting viral replication. The mechanism often involves interference with viral enzymes or receptors crucial for the viral life cycle.

Case Study: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral activity of several pyrimidine derivatives, including those structurally related to our compound. The findings revealed that certain derivatives inhibited the replication of the Para 3 virus and showed potency against leukemia cell lines L1210 and P388 .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. These interactions can lead to:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in viral replication.
  • Receptor Modulation: It can bind to receptors on host cells, preventing viral entry or replication.

Other Biological Activities

In addition to antiviral effects, derivatives of this compound have shown potential in other areas:

  • Anticancer Activity: Some studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
  • Anti-inflammatory Effects: Research indicates that certain pyrimidine derivatives may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundAntiviral
3-bromo-allopurinol ribonucleosideAntiviral (Leishmania tropica)
18b and 18c (derivatives)Antitumor (L1210 and P388 leukemia)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrrolidin-3-yl intermediates (e.g., 3-hydroxypyrrolidine derivatives) are often functionalized with methoxybenzoyl groups via amidation or esterification, followed by coupling to pyrimidine rings. Reaction parameters such as solvent polarity (e.g., DMF vs. acetonitrile), base strength (e.g., K₂CO₃ vs. triethylamine), and temperature (60–80°C) significantly impact yields. Evidence from analogous syntheses shows yields ranging from 29% to 51.8% depending on these variables .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • Methodological Answer : Confirm the structure via:

  • ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 2.5–4.0 ppm), methoxybenzoyl aromatic protons (δ 6.8–7.5 ppm), and pyrimidine protons (δ 8.0–8.5 ppm).
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., via HRMS or LC-MS) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Screen for kinase inhibition (e.g., ERK1/2, TRKA) using enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization. For cytotoxicity, employ MTT assays in cancer cell lines. Dose-response curves (IC₅₀ values) and selectivity indices should be calculated against reference inhibitors (e.g., SCH772984 for ERK inhibition) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what purification challenges arise?

  • Methodological Answer : Optimize via:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may complicate purification. Switch to acetonitrile for easier removal.
  • Catalyst Selection : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates.
    Purification challenges include removing byproducts (e.g., unreacted pyrrolidine derivatives) via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

Q. How do substituent modifications on the pyrrolidine or pyrimidine rings affect biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by:

  • Pyrrolidine Modifications : Replace the 3-methoxybenzoyl group with fluorinated or chloro-substituted benzoyl moieties to assess steric/electronic effects.
  • Pyrimidine Modifications : Introduce methyl or amino groups at the 2- or 4-positions to alter binding affinity. Compare IC₅₀ values in kinase assays to identify critical pharmacophores .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line heterogeneity. Validate results using:

  • Orthogonal Assays : Confirm ERK inhibition via Western blotting (phospho-ERK detection) alongside enzymatic assays.
  • Proteomic Profiling : Identify off-target effects using kinase selectivity panels .

Q. How can impurities or degradation products be quantified during stability studies?

  • Methodological Answer : Employ HPLC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to monitor degradation under stress conditions (heat, light, pH variations). Quantify impurities against validated reference standards (e.g., USP guidelines) .

Q. What computational methods predict the compound’s binding mode to target proteins?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of kinases (e.g., ERK2 PDB: 4QTB). Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability. Key interactions include hydrogen bonds between the pyrimidine ring and kinase hinge regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.